molecular formula C12H9NO5 B2824296 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid CAS No. 763109-72-4

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2824296
CAS No.: 763109-72-4
M. Wt: 247.206
InChI Key: IKVSBAJCNQWULH-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid is a complex organic compound with a unique structure that combines a benzodioxin ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with suitable reagents to introduce the oxazole ring. The reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as NaBH4, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of folic acid synthesis in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid apart is its unique combination of the benzodioxin and oxazole rings, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential drug development.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(15)8-6-10(18-13-8)7-1-2-9-11(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSBAJCNQWULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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